molecular formula C9H6BrF3O B3043196 4-(Trifluoroacetyl)benzyl bromide CAS No. 78126-14-4

4-(Trifluoroacetyl)benzyl bromide

Cat. No.: B3043196
CAS No.: 78126-14-4
M. Wt: 267.04 g/mol
InChI Key: NPGJBWRAAZWXQD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. numberanalytics.com Fluorine's unique properties, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow it to profoundly influence the physical, chemical, and biological characteristics of a compound. numberanalytics.comacs.org In pharmaceutical development, the introduction of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can lead to significant improvements in a drug candidate's profile. These enhancements often include increased metabolic stability, which can extend the half-life of a drug, and improved bioavailability by modulating lipophilicity and membrane permeability. numberanalytics.comresearchgate.netresearchgate.net Furthermore, fluorine's presence can alter the pKa of nearby functional groups, affecting how a molecule interacts with its biological target. researchgate.net An estimated 20% of all pharmaceuticals on the market are fluorinated, a testament to the transformative impact of this element in drug design. acs.org

Contextualization of Benzyl (B1604629) Bromides as Versatile Synthetic Intermediates

Benzyl bromide and its derivatives are fundamental reagents in organic synthesis, primarily utilized for the introduction of the benzyl group. wikipedia.org This group serves as a common protecting group for sensitive functionalities such as alcohols and carboxylic acids, due to its relative stability under a range of reaction conditions and its susceptibility to cleavage under mild reductive methods. wikipedia.orgcommonorganicchemistry.comnih.gov Beyond their role in protection chemistry, benzyl bromides are effective alkylating agents. fiveable.me The bromine atom can be readily displaced by a wide variety of nucleophiles in substitution reactions. fiveable.me The reactivity of the benzylic position is enhanced by the stability of the potential benzylic carbocation intermediate, making these compounds reliable electrophiles for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me Their utility is foundational in the synthesis of a vast array of organic molecules. njchm.com

Overview of the Trifluoroacetyl Group's Role in Chemical Transformations and Molecular Design

The trifluoroacetyl group (-COCF3) is a powerful and versatile functional group in organic synthesis. epa.gov Its primary application has been as a protecting group, particularly for amines, where the resulting trifluoroacetamide (B147638) is stable under many conditions but can be easily removed under mild basic conditions. ingentaconnect.comacs.orgnih.gov This orthogonality makes it complementary to other common protecting groups like Boc and Cbz. acs.orgnih.gov More than just a protecting group, the trifluoroacetyl moiety is a key synthon for introducing the valuable trifluoromethyl (CF3) group into organic molecules. epa.govbenthamdirect.com The strong electron-withdrawing nature of the trifluoroacetyl group can also be used to activate molecules toward certain reactions or to influence the electronic properties of a system. ingentaconnect.com Its applications are prominent in the synthesis of various trifluoromethyl-containing heterocycles. benthamdirect.com

Research Landscape Surrounding Halogenated and Trifluoroacetylated Benzyl Systems

The compound 4-(Trifluoroacetyl)benzyl bromide exists at the intersection of the aforementioned chemical motifs. The presence of the strongly electron-withdrawing trifluoroacetyl group at the para-position of the benzene (B151609) ring significantly enhances the electrophilicity of the benzylic carbon. This activation makes the compound a highly reactive alkylating agent in nucleophilic substitution reactions compared to unsubstituted benzyl bromide.

Research in this area leverages this enhanced reactivity. The trifluoroacetyl group makes the benzylic bromide an excellent leaving group, facilitating reactions with nucleophiles like amines and alkoxides. Furthermore, the trifluoroacetyl group itself can be a site for subsequent chemical transformations. For instance, it can undergo hydrolysis under basic conditions to yield carboxylic acids or be converted into amides, providing a pathway to further functionalize the molecule after the initial alkylation has occurred. This dual reactivity makes compounds like this compound valuable intermediates in the synthesis of complex, fluorinated target molecules that are of significant interest in the pharmaceutical and agrochemical industries.

Interactive Data Tables

Below are data tables for this compound and related compounds, compiled from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C9H6BrF3O
Molecular Weight 267.04 g/mol
Appearance Not specified
CAS Number 78126-14-4

Table 2: Properties of Related Benzyl Bromide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
Benzyl Bromide C7H7Br171.03-4201100-39-0 commonorganicchemistry.com
4-(Trifluoromethyl)benzyl bromide C8H6BrF3239.0329-3365-69 (at 5 mmHg)402-49-3 sigmaaldrich.com
4-(Trifluoromethoxy)benzyl bromide C8H6BrF3O255.03Not specifiedNot specified50824-05-0 guidechem.comnih.gov
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide C8H2BrF7310.99Not specifiedNot specified76437-40-6 sigmaaldrich.com

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGJBWRAAZWXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 4 Trifluoroacetyl Benzyl Bromide

Nucleophilic Substitution Pathways

The reactivity of 4-(Trifluoroacetyl)benzyl bromide is dominated by the interplay of two key structural features: the benzylic bromide and the strongly electron-withdrawing trifluoroacetyl group at the para position. The benzylic carbon is inherently susceptible to nucleophilic attack due to the stability of the potential carbocation intermediate, while the trifluoroacetyl group significantly modulates this reactivity through its inductive and resonance effects.

The substitution reactions of benzylic halides can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism, and sometimes a combination of both. researchgate.netquora.com The pathway is determined by factors such as the stability of the resulting carbocation, the strength of the nucleophile, the nature of the leaving group, and the solvent. youtube.comlibretexts.org

For this compound, the presence of the para-trifluoroacetyl group, a potent electron-withdrawing group, strongly disfavors the Sₙ1 pathway. Sₙ1 reactions proceed via a carbocation intermediate. libretexts.org Electron-withdrawing groups destabilize the formation of an adjacent positive charge, thereby increasing the energy of the benzylic carbocation and slowing the rate-determining ionization step. youtube.com

Conversely, the Sₙ2 mechanism is generally favored. In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. wikipedia.org While electron-withdrawing groups can sometimes slow down Sₙ2 reactions if the nucleophile is neutral, they often accelerate the reaction when the nucleophile is negatively charged. wikipedia.org This acceleration is attributed to the stabilization of the electron-rich transition state where negative charge is developing on the carbon atom being attacked. wikipedia.org Therefore, this compound is expected to react readily with strong, negatively charged nucleophiles via an Sₙ2 mechanism.

Table 1: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound

FactorInfluence on Sₙ1 PathwayInfluence on Sₙ2 PathwayRationale
Substrate Structure DisfavoredFavoredThe electron-withdrawing -COCF₃ group destabilizes the benzylic carbocation required for Sₙ1. youtube.com The primary benzylic halide is sterically accessible for Sₙ2 attack. wikipedia.org
Nucleophile Rate is independent of nucleophile strengthFavored by strong nucleophilesSₙ1 rate is determined by carbocation formation. libretexts.org Strong nucleophiles are required for the bimolecular Sₙ2 step. stackexchange.com
Leaving Group Good (Bromide)Good (Bromide)Bromide is a good leaving group for both mechanisms.
Solvent Favored by polar protic solventsFavored by polar aprotic solventsPolar protic solvents stabilize the carbocation intermediate. libretexts.org Polar aprotic solvents enhance nucleophilicity without solvating the nucleophile excessively. libretexts.org

Williamson Ether Synthesis Applications with Alcohol and Phenol (B47542) Nucleophiles

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide or phenoxide ion and an alkyl halide. wikipedia.orgbyjus.com Given the Sₙ2-propensity of this compound, it serves as a suitable electrophile in this synthesis.

The general reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces the bromide from the benzylic carbon. youtube.comyoutube.com

Reaction with Alcohols: Primary and secondary alcohols can be deprotonated using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. youtube.com This alkoxide then reacts with this compound to yield the target ether. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to facilitate the Sₙ2 pathway. byjus.com

Reaction with Phenols: Phenols are more acidic than alcohols and can be deprotonated with a milder base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the phenoxide ion. youtube.com The subsequent reaction with this compound proceeds efficiently to form the corresponding aryl benzyl (B1604629) ether.

The Williamson ether synthesis is highly effective for primary halides like this compound because the competing elimination (E2) reaction is minimized. masterorganicchemistry.comlibretexts.org

Table 2: Representative Williamson Ether Synthesis using this compound

Nucleophile PrecursorBaseProduct Type
Primary Alcohol (R-CH₂OH)NaH, KHAlkyl Benzyl Ether
Secondary Alcohol (R₂CHOH)NaH, KHAlkyl Benzyl Ether
Phenol (ArOH)NaOH, K₂CO₃Aryl Benzyl Ether

Alkylation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazides)

This compound is an effective alkylating agent for various nitrogen nucleophiles. The alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. nih.govyoutube.com However, a common issue is over-alkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com

Alkylation of Amines: The reaction of this compound with primary or secondary amines proceeds via an Sₙ2 mechanism. To control the reaction and favor mono-alkylation, reaction conditions must be carefully managed, often by using a large excess of the amine.

Alkylation of Hydrazides: Hydrazides can also be alkylated with benzyl halides. Research has shown that using a trifluoroacetyl group as a temporary protecting and activating group on the hydrazide itself can facilitate selective mono-alkylation. cdnsciencepub.comscholaris.ca In the context of using this compound as the electrophile, the reaction would proceed with a suitable hydrazide derivative. For instance, N'-trifluoroacetyl hydrazides have been successfully alkylated with benzyl bromide in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF, giving good yields of the mono-alkylated product. scholaris.ca A similar outcome would be expected with this compound.

Cross-Coupling and Functionalization Reactions

The benzyl bromide functionality of this compound allows it to participate in a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura coupling being a prominent example. nih.gov Benzyl bromides are competent electrophiles in these reactions. A palladium-catalyzed cross-coupling reaction between benzyl bromides and α-aryldiazoesters has been developed, yielding (E)-α,β-diarylacrylates with high stereoselectivity. nih.gov This demonstrates the utility of the benzyl bromide moiety as a handle for forming new C-C bonds under palladium catalysis. nih.gov While not specifically detailing this compound, the presence of the electron-withdrawing group is generally tolerated in many palladium-catalyzed coupling reactions. nih.gov

Table 3: Example of a Palladium-Catalyzed Reaction with Benzyl Bromides

Reaction TypeCoupling PartnerCatalyst System (Example)Product ClassReference
Cross-Couplingα-AryldiazoestersPd(OAc)₂ / Ligand(E)-α,β-Diarylacrylates nih.gov
Suzuki-MiyauraPotassium AlkyltrifluoroboratesPdCl₂(dppf)·CH₂Cl₂ / BaseAlkylated Arenes nih.gov

Nickel-Catalyzed Transformations, Including Fluorosulfonylation

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. youtube.com They have been successfully employed in the reductive cross-coupling of benzyl bromides with various partners.

Cross-Electrophile Coupling: A nickel-catalyzed reductive cross-coupling between benzyl bromides and benzyl sulfonium (B1226848) salts has been reported for the synthesis of dihydrostilbene derivatives, forming challenging sp³-sp³ carbon-carbon bonds. nih.gov

Alkenylation: Highly efficient coupling of benzylic bromides with alkenylaluminum reagents has been achieved using a NiCl₂(PPh₃)₂ catalyst at room temperature, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.org

Reductive Benzylation: Nickel catalysis has also enabled the reductive cross-coupling of tertiary alkyl halides with benzyl chlorides, providing a method to construct all-carbon quaternary centers. rsc.org

While a specific nickel-catalyzed fluorosulfonylation of this compound is not prominently documented in the reviewed literature, nickel catalysts are known to facilitate related transformations. For instance, nickel-catalyzed amination of aryl fluorosulfonates has been demonstrated, showcasing the catalyst's ability to activate C-O bonds. acs.org Furthermore, electrochemically driven nickel-catalyzed halogen exchange reactions (e.g., Br to Cl) have been developed, indicating the capability of nickel systems to mediate transformations at the halide position. nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the presence of the electron-withdrawing trifluoroacetyl group significantly influences its reactivity.

A general method for the copper-catalyzed cross-coupling of benzyl bromides with arylboronate esters has been developed, yielding 1,1-diarylalkanes. sustech.edu.cn This reaction proceeds under ambient conditions using a copper(I) iodide (CuI) catalyst and a proline-based N,N,P-ligand. The reaction is tolerant of a wide range of functional groups on both the benzyl bromide and the arylboronate ester. For instance, benzyl bromides with either electron-donating or electron-withdrawing groups at the meta or para positions are suitable substrates. sustech.edu.cn A proposed mechanism involves the formation of a Cu(I) complex which undergoes transmetalation with the arylboronate ester. This is followed by a single-electron transfer (SET) to the benzyl bromide, generating a benzyl radical and a Cu(II) complex, which then couple to form the product and regenerate the Cu(I) catalyst. sustech.edu.cn

Another notable copper-catalyzed reaction is the synthesis of sulfone compounds from benzyl bromides and sulfonyl hydrazides. Using CuI as a catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and potassium carbonate (K2CO3) as a base, this reaction proceeds at room temperature and demonstrates good substrate suitability and yields. ynu.edu.cn

Furthermore, copper catalysis has been employed for the trifluoromethylation of benzyl bromides. beilstein-journals.org This reaction utilizes a [CuCF3] species generated in situ, which reacts with a broad range of benzyl bromides to afford the corresponding trifluoromethylated products in good to high yields. beilstein-journals.org

The following table summarizes the key aspects of these copper-catalyzed reactions:

Reaction TypeCatalyst SystemKey FeaturesRef.
Cross-coupling with arylboronate estersCuI / N,N,P-ligandForms 1,1-diarylalkanes; tolerates various functional groups. sustech.edu.cn
Sulfone synthesisCuI / TBHP / K2CO3Couples benzyl bromides with sulfonyl hydrazides. ynu.edu.cn
TrifluoromethylationIn situ generated [CuCF3]Introduces a CF3 group onto the benzylic position. beilstein-journals.org

Radical-Mediated Transformations

The generation of benzyl radicals from this compound opens up a variety of synthetic transformations, including additions to unsaturated systems and coupling reactions.

Photoredox Catalysis in Benzyl Halide Activation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from benzyl halides. nih.govnih.gov The activation of benzyl halides, which can be challenging due to their variable reduction potentials, can be facilitated by this approach. nih.gov For instance, the homocoupling of benzyl chlorides has been achieved using zirconocene (B1252598) and photoredox catalysis under mild conditions. nih.gov

A strategy involving nucleophilic cooperative catalysis with lutidine has been shown to decrease and level the reduction potentials of a broad range of benzyl halides, allowing for a general set of photocatalytic conditions to be used for their transformation into radicals. nih.gov These radicals can then participate in reactions like Giese coupling with electron-deficient alkenes. nih.gov

The development of benzyltriphenylphosphonium (B107652) salts as alkyl radical precursors under photoredox catalysis has also been described. rsc.org Depending on the substituents, the resulting benzylic radicals can either form C-C bonds through coupling or abstract a hydrogen atom. rsc.org

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is an atom-economical method for the difunctionalization of alkenes. rsc.orgrsc.org Photoredox catalysis has significantly advanced ATRA chemistry by providing a milder alternative to traditional methods that often required harsh conditions. uni-regensburg.de

Copper-photocatalyzed ATRA reactions have become a powerful tool, with the ability of Cu(II) to capture incipient radicals enabling two- and three-component reactions that are not feasible with other catalysts like ruthenium or iridium. rsc.org A dual photoredox/manganese catalytic system has also been developed for the ATRA of bromonitromethane (B42901) and 1,2-dibromotetrafluoroethane (B104034) to alkenes. mdpi.com

The general mechanism for a photoredox-catalyzed ATRA reaction involves the generation of a radical from an alkyl halide via a single electron transfer from an excited photocatalyst. This radical then adds to an alkene to form a new radical intermediate, which is subsequently trapped. uni-regensburg.demdpi.com

Giese-Type Coupling with Electron-Deficient Alkenes

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. chem-station.com Photoredox-mediated Giese reactions have expanded the scope of this transformation, enabling the use of radical precursors that were previously challenging to access. nih.govnih.gov

Benzylic radicals, being relatively stable due to resonance, react with electrophilic alkenes at moderate rates. nih.gov In traditional tin-hydride mediated Giese reactions, direct reduction of the benzylic radical can compete with the desired addition. nih.gov Photoredox catalysis helps to overcome this limitation. nih.gov A cooperative catalytic system using lutidine and a photocatalyst allows for the efficient generation of benzylic radicals from a wide range of benzyl halides for Giese coupling with electron-deficient alkenes. nih.gov This method is tolerant of various functional groups, including nitriles, nitro groups, esters, and ethers. nih.gov

The following table outlines the different radical-mediated transformations involving benzyl halides:

TransformationCatalysis/MethodKey FeaturesRef.
Benzyl Halide ActivationPhotoredox CatalysisMild generation of benzyl radicals from halides. nih.govnih.govnih.gov
ATRA ReactionsPhotoredox/Copper or Manganese CatalysisAtom-economic difunctionalization of alkenes. rsc.orguni-regensburg.demdpi.com
Giese-Type CouplingPhotoredox/Nucleophilic Cooperative CatalysisAddition of benzyl radicals to electron-deficient alkenes. nih.govchem-station.comnih.gov

Skeletal Rearrangements and Insertion Reactions

C-C Bond Insertion in Electron-Rich Benzyl Bromide Derivatives

Recent research has demonstrated the formal insertion of diazo compounds into the C-C bond of electron-rich benzyl bromide derivatives. nih.govresearchgate.netresearchgate.netumn.edu This homologation reaction is catalyzed by a simple Lewis acid and proceeds through the formation of a phenonium ion intermediate. nih.govresearchgate.netresearchgate.net The products of this reaction contain a benzylic quaternary center and an alkyl bromide that can be further derivatized. nih.govresearchgate.net

This reaction is particularly effective for benzyl bromide derivatives bearing electron-donating groups. researchgate.net A variety of functional groups are tolerated, including amides, ketones, and trifluoromethyl groups on the diazo component, as well as various alkoxy substituents on the benzyl bromide. researchgate.net While this methodology has been developed for electron-rich systems, it provides a point of comparison for the reactivity of electron-deficient benzyl bromides like this compound, where such rearrangements are less likely due to the electronic nature of the aromatic ring.

Computational and Experimental Mechanistic Insights into Phenonium Ion Intermediates

The involvement of phenonium ion intermediates (bridged carbocations) in the reactions of benzylic compounds is a topic of significant mechanistic interest. However, for substrates like this compound, the formation of a classical phenonium ion is generally not a favored pathway. Phenonium ions typically arise from systems where a phenyl group can act as a neighboring group to stabilize a developing positive charge on a β-carbon. In the case of benzyl bromide, the leaving group is directly attached to the benzylic carbon, making such participation less direct.

The strong electron-withdrawing trifluoroacetyl group at the para-position further destabilizes the aromatic ring and, by extension, any developing positive charge on the benzylic carbon. This destabilization strongly disfavors reaction pathways that proceed through a carbocation intermediate, including both a discrete benzyl carbocation (SN1 pathway) and any intermediates involving charge delocalization into the phenyl ring, such as a phenonium ion.

Mechanistic studies on related α-carbonyl benzyl bromides suggest that reaction pathways are highly dependent on the conditions. While some reactions under forcing conditions might proceed through a carbocation intermediate (SN1-type), this is often accompanied by a loss of stereochemical information (epimerization). nii.ac.jp For instance, stereochemical studies on the fluorination of α-bromo phenylacetates indicated that the reaction mechanism could shift between SN1 and SN2 pathways. nii.ac.jpnih.gov The SN1 pathway proceeds through the generation of a carbocation intermediate, whereas the SN2 pathway involves a backside nucleophilic attack. nii.ac.jpnih.gov

Computational studies (DFT) on this compound have indicated that the trifluoroacetyl group activates the benzyl position for SN2 reactions. This activation is a consequence of lowering the energy of the transition state for nucleophilic attack. Given that the SN2 mechanism involves a five-coordinate transition state without the formation of a discrete carbocation, the concept of a phenonium ion intermediate is not applicable. Therefore, both experimental evidence from analogous systems and computational insights suggest that the reactivity of this compound is dominated by direct substitution pathways (SN2) rather than mechanisms involving phenonium ion intermediates.

Influence of the Trifluoroacetyl Group on Reaction Dynamics and Selectivity

The trifluoroacetyl group is a powerful modulator of chemical reactivity and selectivity. Its influence stems primarily from its strong inductive and resonance electron-withdrawing effects, which significantly alter the electronic properties of the entire molecule.

The trifluoroacetyl group exerts a profound influence on the reactivity of the benzylic bromide moiety. Its primary effect is the strong polarization of the benzylic C-Br bond, which enhances the electrophilicity of the benzylic carbon. This makes the compound an excellent substrate for nucleophilic substitution reactions, particularly those following an SN2 mechanism.

Key electronic effects include:

Activation towards SN2 Reactions : The electron-withdrawing nature of the trifluoroacetyl group stabilizes the transition state of SN2 reactions, where a partial negative charge develops on the incoming nucleophile and the leaving group. This stabilization lowers the activation energy and accelerates the reaction rate with various nucleophiles like amines, alkoxides, and carbanions.

Deactivation towards SN1 Reactions : Conversely, the same electron-withdrawing effect strongly destabilizes the formation of a benzylic carbocation. This makes SN1 pathways, which rely on the generation of such intermediates, highly unfavorable. Studies on related systems have shown that electron-withdrawing groups on the benzyl moiety inhibit dissociative pathways. nih.gov

Ring Deactivation : The trifluoroacetyl group deactivates the aromatic ring towards electrophilic substitution. Computational studies have shown a significant increase in the activation energy for electrophilic attack on the ring.

The table below summarizes the dual nature of the electronic effects imparted by the trifluoroacetyl group on the benzylic position.

Reaction PathwayEffect of Trifluoroacetyl GroupMechanistic RationaleReference
SN2 (Associative)ActivatingEnhances electrophilicity of the benzylic carbon and stabilizes the negatively charged transition state.
SN1 (Dissociative)DeactivatingDestabilizes the formation of a discrete benzylic carbocation intermediate. nih.gov
Electrophilic Aromatic SubstitutionDeactivatingReduces the electron density of the aromatic ring, making it less susceptible to electrophiles.

The strong preference for the SN2 pathway, driven by the electronic effects of the trifluoroacetyl group, is the cornerstone of its utility in stereocontrolled synthesis. SN2 reactions are inherently stereospecific, proceeding with a predictable inversion of configuration at the reacting center. This feature allows for the transfer of chirality and the creation of specific stereoisomers.

The use of benzyl groups with electron-withdrawing substituents has proven to be an effective strategy for achieving high stereoselectivity in complex syntheses, such as oligosaccharide synthesis. In this context, the protecting group's electronic nature can steer the reaction towards a desired stereochemical outcome. nih.gov

A study on 1,2-cis-selective glycosylation demonstrated that modifying the benzyl protecting groups on a glucosyl donor with trifluoromethyl substituents dramatically increased the stereoselectivity. The rationale is that the electron-withdrawing groups inhibit the formation of ion pairs (a dissociative, SN1-like process) that would scramble the stereochemistry, thereby favoring a more ordered, backside displacement pathway that leads to the desired 1,2-cis product. nih.gov

The data below, adapted from a study on glycosylation reactions, illustrates the impact of an electron-withdrawing group on stereoselectivity. While the study used a 4-trifluoromethylbenzyl group, the principle is directly applicable to the 4-(trifluoroacetyl)benzyl system due to the similar electron-withdrawing nature of the substituents. nih.gov

Protecting Group on DonorReaction ConditionsProduct Stereoselectivity (α/β)Reference
Benzyl (Bn)TMS-I, TPPO, CH₂Cl₂14:1 nih.gov
4-Trifluoromethylbenzyl (CF₃Bn)TMS-I, TPPO, CH₂Cl₂34:1 nih.gov

Studies using chiral benzyl fluoride (B91410) isotopomers have further cemented the understanding of how reaction mechanisms dictate stereochemical outcomes. These investigations revealed that with strong nucleophiles, the reaction proceeds with almost complete inversion of configuration, consistent with an associative SN2-like mechanism. beilstein-journals.orgscienceopen.com The presence of a potent electron-withdrawing group like trifluoroacetyl would be expected to further enforce this SN2 fidelity, making this compound a valuable reagent for asymmetric transformations where high stereochemical control is paramount.

Applications in Complex Molecule Synthesis and Advanced Derivatization Strategies

A Keystone in the Synthesis of Bioactive Molecules

The electrophilic nature of 4-(Trifluoroacetyl)benzyl bromide, amplified by the electron-withdrawing trifluoroacetyl group, makes it a prime candidate for reactions with nucleophiles. This reactivity is harnessed in the synthesis of a variety of bioactive compounds.

Crafting Modified Amino Acids and Peptides

The synthesis of peptides, essential biopolymers, often requires the use of protecting groups to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org this compound can be employed in the modification of amino acids, the fundamental units of peptides. For instance, it can be used to introduce a fluorinated benzyl (B1604629) group onto an amino acid. This modification can influence the peptide's structure and biological activity. The incorporation of β-amino acids, for example, can enhance stability against enzymatic degradation. nih.gov

The general strategy for peptide synthesis involves the sequential addition of amino acids, with the termini protected to direct the reaction. wikipedia.org The use of specific protecting groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allows for selective deprotection and chain elongation. wikipedia.orgorganic-chemistry.org The introduction of fluorinated moieties via reagents like this compound can lead to peptides with altered properties, potentially enhancing their therapeutic efficacy. fu-berlin.de

Building Blocks for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a significant class of molecules in medicinal chemistry due to their unique biological properties. The synthesis of these complex structures can be facilitated by using versatile building blocks. While direct examples of this compound in the synthesis of fluorinated heterocycles are not extensively detailed in the provided results, the general principle of using fluorinated precursors is well-established. For instance, the cyclization of fluorinated phenoxyacetic acid derivatives can lead to the formation of fluorinated benzo[b]furans. rsc.org The reactivity of this compound suggests its potential as a starting material for constructing various fluorinated heterocyclic scaffolds through reactions with appropriate nucleophiles, followed by cyclization steps.

A Gateway to Trifluoromethylated Compounds

The trifluoromethyl group (-CF3) is a highly sought-after substituent in drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a precursor for introducing the trifluoromethyl group into organic molecules.

One common strategy involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to carbonyl compounds. nih.gov For example, β-keto-benzyl-O-oximes can be trifluoromethylated at the carbonyl group to produce trifluoromethylated alcohols. nih.gov These alcohols can then be further transformed into other functional groups, effectively incorporating the trifluoromethyl moiety into the target molecule.

Advanced Derivatization and Protecting Group Strategies

Beyond its role as a building block, this compound and related structures are instrumental in protecting group chemistry and spectroscopic analysis.

Fluorinated Benzyl Ethers as Advanced Protecting Groups

Protecting groups are essential for masking reactive functional groups during multi-step organic synthesis. organic-chemistry.orgwikipedia.org Benzyl ethers are commonly used to protect hydroxyl groups. organic-chemistry.orgcommonorganicchemistry.com The introduction of fluorine atoms into the benzyl group, creating fluorinated benzyl ethers, offers distinct advantages. wiserpub.comwiserpub.com

The synthesis of these protecting groups often involves the reaction of an alcohol with a substituted benzyl bromide, such as this compound, via a Williamson ether synthesis. organic-chemistry.orgwiserpub.com These fluorinated protecting groups can exhibit enhanced stability under certain reaction conditions compared to their non-fluorinated counterparts. For example, a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been shown to be stable to oxidizing conditions that would cleave a standard p-methoxybenzyl ether. nih.gov

Protecting GroupIntroduction MethodCleavage ConditionsKey Advantages
Benzyl (Bn)BnBr, baseHydrogenolysis (H2, Pd/C)Widely used, stable to many conditions. wikipedia.orgcommonorganicchemistry.com
p-Methoxybenzyl (PMB)PMB-Cl, baseOxidative cleavage (DDQ), acidMilder cleavage than Bn. wikipedia.orgorganic-chemistry.org
Fluorinated Benzyl EthersFluorinated BnBr, baseVaries (e.g., TBAF for silyl-containing variants)Enhanced stability, improved NMR resolution. wiserpub.comwiserpub.comnih.gov

Enhancing Spectroscopic Resolution with Fluorinated Groups

In the analysis of complex molecules, particularly in carbohydrate chemistry, spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy can be a significant challenge. wiserpub.comwiserpub.com The signals from standard benzyl protecting groups can often overlap with the signals from the carbohydrate core, complicating spectral interpretation. wiserpub.com

The use of fluorinated benzyl ethers as protecting groups can alleviate this issue. wiserpub.comwiserpub.com The fluorine atoms on the benzyl group cause a significant upfield shift of the methylene (B1212753) carbon signals in the 13C NMR spectrum, typically by 10-20 ppm. wiserpub.comwiserpub.com This shift moves the signals out of the congested region, leading to decreased spectral complexity and enhanced resolution. wiserpub.comwiserpub.com This improved resolution is crucial for the accurate structural elucidation of complex oligosaccharides and other intricate molecules. The addition of acids like trifluoroacetic acid (TFA) can also be used to sharpen NMR signals by reducing the exchange rate of labile protons. nih.gov

Derivatization for Analytical and Chromatographic Enhancement

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. In gas chromatography, derivatization is often employed to increase the volatility and thermal stability of polar compounds, as well as to enhance detector response.

Formation of Volatile Derivatives for Gas Chromatography (GC) Analysis

The utility of this compound as a derivatizing agent in gas chromatography has not been extensively documented in publicly available research. However, based on the known reactivity of its functional groups, its potential for creating volatile derivatives of specific analytes can be inferred. The benzyl bromide moiety is a well-established alkylating agent, capable of reacting with nucleophilic functional groups such as hydroxyls (in alcohols and phenols) and primary or secondary amines. This reaction would introduce the 4-(trifluoroacetyl)benzyl group onto the analyte molecule.

The inclusion of the trifluoroacetyl group is significant for several reasons. The fluorine atoms are highly electronegative, which can increase the volatility of the resulting derivative, a crucial factor for successful GC analysis. Furthermore, the trifluoroacetyl group can enhance the sensitivity of detection, particularly with an electron capture detector (ECD), which is highly responsive to halogenated compounds.

For instance, the derivatization of phenols with reagents like pentafluorobenzyl bromide (PFBBr) is a common practice to improve their chromatographic behavior and detection limits. While specific studies on this compound are lacking, the principle of the reaction would be analogous. The reaction would proceed via nucleophilic substitution, where the phenoxide ion attacks the benzylic carbon of this compound, displacing the bromide and forming a stable ether linkage.

Table 1: Potential Reactions for Volatile Derivative Formation

Analyte Functional GroupReaction TypePotential Derivative
Alcohol (-OH)Alkylation4-(Trifluoroacetyl)benzyl ether
Phenol (B47542) (-OH)Alkylation4-(Trifluoroacetyl)benzyl ether
Primary Amine (-NH₂)AlkylationN-(4-(Trifluoroacetyl)benzyl)amine
Secondary Amine (-NHR)AlkylationN,N-disubstituted-(4-(Trifluoroacetyl)benzyl)amine

It is important to note that the successful application of this compound as a derivatizing agent would require optimization of reaction conditions such as solvent, temperature, and the use of a base to facilitate the reaction.

Strategies for Chiral Derivatization and Enantiomeric Separation

The enantioselective separation of chiral compounds is a critical task in many fields, including pharmacology and toxicology. One common strategy for achieving this via gas chromatography is the use of a chiral derivatizing agent (CDA). A CDA reacts with the enantiomers of a chiral analyte to form diastereomers. These diastereomers have different physical properties and can therefore be separated on a standard, achiral GC column.

Currently, there is no specific evidence in the scientific literature demonstrating the use of this compound as a chiral derivatizing agent for enantiomeric separation. For a compound to function as a CDA, it must itself be chiral and enantiomerically pure. As this compound is an achiral molecule, it cannot be directly used for this purpose.

However, it is conceivable that this compound could be used in a multi-step derivatization process. For example, a chiral analyte could first be reacted with a chiral reagent, and then the resulting product could be further derivatized with this compound to enhance its volatility and detectability for GC analysis.

The more common approach for the chiral separation of amines, such as amphetamines, involves the use of chiral acylating agents like trifluoroacetyl-L-prolyl chloride. This reagent reacts with the amine to form diastereomeric amides that can be separated by GC.

Computational and Spectroscopic Characterization in Mechanistic Elucidation and Structural Analysis

Application of Computational Chemistry for Reaction Pathway Prediction and Energy Profiling

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful predictive tool in understanding the reactivity of 4-(Trifluoroacetyl)benzyl bromide. The presence of the electron-withdrawing trifluoroacetyl group at the para position significantly influences the electronic environment of the molecule.

Computational studies can be employed to model the transition states and calculate the activation energies for various potential reaction pathways. For instance, in nucleophilic substitution reactions, DFT calculations can predict the favorability of an SN2 mechanism. These calculations would show that the strong electron-withdrawing nature of the trifluoroacetyl group activates the benzylic carbon, making it more susceptible to nucleophilic attack.

Furthermore, computational models can predict regioselectivity in reactions. For example, in reactions involving nucleophilic attack, these models can quantify the increased activation energy for substitution at the aromatic ring compared to the benzylic position. This allows chemists to anticipate the major products of a reaction before carrying it out in the lab. A case study involving the reaction of this compound with sodium azide (B81097) in dimethylformamide (DMF) demonstrates this, where the primary product is 4-(trifluoroacetyl)benzyl azide.

Energy profiling, a key output of these computational studies, provides a visual representation of the energy changes throughout a reaction. This profile maps the energy of reactants, transition states, intermediates, and products, offering insights into the reaction's kinetics and thermodynamics.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and real-time monitoring of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

For the starting material, this compound, the ¹H NMR spectrum exhibits characteristic signals. The aromatic protons typically appear as doublets in the region of δ 7.6–8.1 ppm, while the benzylic CH₂Br protons resonate as a singlet around δ 4.5–4.7 ppm. The integration of these signals confirms the number of protons in each environment.

During a reaction, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. This allows for the real-time tracking of reaction kinetics. For instance, in a substitution reaction where the bromine atom is replaced by another group, the singlet corresponding to the CH₂Br protons would decrease in intensity, while a new singlet corresponding to the CH₂-Nu (where Nu is the nucleophile) would emerge at a different chemical shift.

Furthermore, advanced NMR techniques, such as 79Br NMR, can be a practical tool for kinetic analysis in reactions where bromide ions are produced. nih.gov This method provides a direct way to follow the progress of the reaction by monitoring the bromide ion concentration.

Once a reaction is complete, NMR is crucial for the structural assignment of the purified products. By analyzing the chemical shifts, coupling constants, and integration of the various signals in the ¹H, ¹³C, and sometimes ¹⁹F NMR spectra, the exact connectivity of the atoms in the product molecules can be determined.

Mass Spectrometry (MS) for Characterization of Intermediates and Products

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying the products and, in some cases, the transient intermediates of reactions involving this compound.

In the analysis of the final product of a reaction, MS provides the molecular weight, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For example, the mass spectrum of a derivative of this compound would likely show a peak corresponding to the loss of the trifluoroacetyl group or the bromine atom.

MS can also be coupled with gas chromatography (GC-MS) to separate and identify the components of a reaction mixture. This is particularly useful for identifying by-products and unreacted starting materials, providing a more complete picture of the reaction's outcome.

Future Perspectives and Emerging Research Avenues for 4 Trifluoroacetyl Benzyl Bromide

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 4-(trifluoroacetyl)benzyl bromide and its derivatives traditionally relies on methods that can be improved in terms of sustainability. Future efforts are directed towards the development of innovative catalytic systems that offer higher efficiency, selectivity, and environmental compatibility.

A key area of development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. For instance, researchers have developed novel heterogeneous geminal atom catalysts (GACs) that have shown promise in promoting greener manufacturing processes for fine chemicals. sciencedaily.com These catalysts, featuring a unique heptazine chain structure, can be adapted for various chemical reactions, including those involving benzyl (B1604629) bromides. sciencedaily.com Their ability to be recovered and reused significantly boosts sustainability in chemical production. sciencedaily.com

Furthermore, the exploration of biocatalysis, using enzymes or whole microorganisms, presents a promising avenue for the synthesis of fluorinated compounds. mun.ca Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. acs.orgnih.gov The development of robust enzymes for the specific transformations required to produce or utilize this compound could revolutionize its synthesis.

Another area of focus is the design of novel chiral phosphorous ligands for asymmetric catalysis. researchgate.net While not directly applied to this compound in the provided context, the principles of developing new ligands to control the stereochemical outcome of reactions are highly relevant. Tailoring ligands to the specific electronic and steric demands of reactions involving the trifluoroacetylbenzyl moiety could enable the asymmetric synthesis of complex chiral molecules.

Exploration of Green Chemistry Principles in Compound Preparation and Application

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. acs.orgresearchgate.netscispace.com The future of this compound synthesis and use will be heavily influenced by the adoption of these principles.

Key green chemistry considerations include:

Prevention of Waste: Designing synthetic routes that minimize or eliminate the formation of byproducts is a primary goal. researchgate.netscispace.com This involves optimizing reaction conditions and choosing reagents that are incorporated into the final product to the greatest extent possible.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches are inherently more atom-economical than stoichiometric ones. acs.org

Use of Safer Solvents and Auxiliaries: The search for and implementation of greener solvents, such as water, supercritical fluids, or biodegradable ionic liquids, will continue to be a priority. researchgate.net

Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. researchgate.net Microwave-assisted synthesis is one such technique that can accelerate reactions and improve energy efficiency. mun.ca

Use of Renewable Feedstocks: While the synthesis of this compound currently relies on petroleum-based starting materials, future research may explore pathways from renewable biomass sources. scispace.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate additional waste. acs.orgnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of compounds like this compound. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up.

The integration of this compound into automated synthesis platforms is another significant area of future development. Automated systems can perform multi-step syntheses with high precision and efficiency, accelerating the discovery and optimization of new molecules. For example, the automated synthesis of radiolabeled compounds, such as 4-[18F]fluorobenzylamine from a related precursor, demonstrates the feasibility of applying these technologies to complex benzyl derivatives. nih.gov This approach allows for high radiochemical yield and purity in a remotely controlled environment. nih.gov Such automated platforms could be adapted for the high-throughput synthesis of libraries of compounds derived from this compound for screening in drug discovery and materials science.

Design of Advanced Functional Materials and Agrochemicals Incorporating the Trifluoroacetylbenzyl Scaffold

The unique electronic properties conferred by the trifluoroacetyl group make the trifluoroacetylbenzyl scaffold an attractive component for advanced functional materials. The strong electron-withdrawing nature of the trifluoroacetyl group can be harnessed to tune the optical and electronic properties of polymers, liquid crystals, and other materials. Future research will likely focus on incorporating this moiety into organic light-emitting diodes (OLEDs), photovoltaic materials, and sensors.

In the field of agrochemicals, the trifluoromethyl group is a well-established feature in many successful pesticides and herbicides due to its ability to enhance metabolic stability and binding affinity. The 4-(trifluoroacetyl)benzyl moiety can serve as a versatile building block for the synthesis of new agrochemicals with improved efficacy and desirable environmental profiles. Research will be directed towards designing novel insecticides, fungicides, and herbicides that leverage the specific properties of this scaffold.

The development of new synthetic methodologies, guided by the principles of green chemistry and automation, will facilitate the exploration of these applications. For instance, the synthesis of 2,4,5-trifluorophenylacetic acid, a related fluorinated compound, highlights the multi-step synthetic sequences that can be employed to create complex agrochemical precursors. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Trifluoroacetyl)benzyl Bromide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves alkylation or bromination of pre-functionalized aromatic precursors. For example, bromination of 4-(trifluoroacetyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ achieves moderate yields (~60–70%). Alternatively, nucleophilic substitution of 4-(trifluoroacetyl)benzyl alcohol with HBr in the presence of PBr₃ at 0–5°C improves regioselectivity .
  • Key Parameters :

ConditionYield (%)SelectivityReference
NBS, AIBN, CCl₄65HighCustom synthesis
HBr/PBr₃, 0°C75Moderate
  • Optimization : Lower temperatures reduce side reactions (e.g., hydrolysis), while excess HBr enhances conversion .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.6–8.1 ppm (J = 8.5 Hz), while the benzylic CH₂Br group resonates as a singlet at δ 4.5–4.7 ppm .
  • IR : Strong C=O stretch at 1715–1730 cm⁻¹ (trifluoroacetyl group) and C-Br vibration at 550–600 cm⁻¹ .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) confirms bond lengths (e.g., C-Br: ~1.93 Å) and torsional angles, critical for validating steric effects in reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazards : Highly lachrymatory, corrosive to skin/eyes, and moisture-sensitive (hydrolyzes to HBr) .
  • Mitigation :

  • Use PPE (gloves, goggles, fume hood).
  • Store under anhydrous conditions (argon atmosphere, molecular sieves).
  • Neutralize spills with 10% NaHCO₃ .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence regioselectivity in nucleophilic substitution reactions involving this compound?

  • Mechanistic Insight : The electron-withdrawing trifluoroacetyl group activates the benzyl position for SN2 reactions but deactivates the aromatic ring toward electrophilic substitution. Computational studies (DFT) show a 15–20% increase in activation energy for meta-substitution compared to para-alkylation .
  • Case Study : Reaction with NaN₃ in DMF yields 4-(trifluoroacetyl)benzyl azide as the major product (85% yield), with <5% by-products from ring halogenation .

Q. What computational tools can predict the reactivity of this compound in complex reaction systems?

  • Software : Gaussian 16 or ORCA for DFT calculations (B3LYP/6-31G* basis set) to model transition states and charge distribution .
  • Key Findings :

  • The trifluoroacetyl group increases the partial positive charge on the benzylic carbon (Mulliken charge: +0.32), enhancing susceptibility to nucleophilic attack .
  • Solvent polarity (e.g., DMSO vs. THF) alters reaction rates by 2–3 orders of magnitude due to stabilization of ionic intermediates .

Q. How do conflicting crystallographic and spectroscopic data for this compound inform structural refinement strategies?

  • Data Contradictions : Discrepancies in reported C-Br bond lengths (X-ray: 1.93 Å vs. DFT: 1.89 Å) arise from crystal packing effects. SHELXL refinement with anisotropic displacement parameters resolves these differences .
  • Resolution Workflow :

Validate crystallographic data using R-factor convergence (<5%).

Cross-reference with solid-state NMR to confirm bond angles .

Methodological Notes

  • Synthesis : Prioritize low-temperature bromination to minimize decomposition .
  • Characterization : Combine multiple techniques (e.g., XRD + ¹³C NMR) for unambiguous structural assignment .
  • Safety : Regularly monitor air quality in storage areas using HBr detectors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.